Cas no 876379-75-8 (6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid)
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 6-CHLOROH-PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID
- 6-chloro-Pyrazolo[1,5-a]pyridine-2-carboxylic acid
- Pyrazolo[1,5-a]pyridine-2-carboxylicacid, 6-chloro-
- 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylicacid
- PubChem15400
- FCH894335
- VP13195
- PB14944
- AX8159228
- V8531
- 379C758
- A842316
- 6-chloro-2-pyrazolo[1,5-a]pyridinecarboxylic acid
- 6-chloran
- 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (ACI)
- 6-Chloropyrazolo[1,5-〈a]pyridine-2-carboxylic acid
- P11146
- DB-077059
- AKOS006322827
- MFCD11518928
- 876379-75-8
- CS-0050214
- EN300-1271986
- J-518642
- 6-Chloropyrazolo[1 pound not5-a]pyridine-2-carboxylicacid
- SY096954
- AS-50804
- SCHEMBL3813756
- DTXSID80672062
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- MDL: MFCD11518928
- Inchi: 1S/C8H5ClN2O2/c9-5-1-2-6-3-7(8(12)13)10-11(6)4-5/h1-4H,(H,12,13)
- InChI Key: OCQTYSSQJSCICC-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2N(C=C(C=C2)Cl)N=1)O
Computed Properties
- Exact Mass: 196.00400
- Monoisotopic Mass: 196.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- XLogP3: 1.6
Experimental Properties
- PSA: 54.60000
- LogP: 1.68590
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C875887-500mg |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | ≥97% | 500mg |
¥6,770.00 | 2022-09-02 | |
| Matrix Scientific | 070392-1g |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, 97% |
876379-75-8 | 97% | 1g |
$1059.00 | 2023-09-08 | |
| Matrix Scientific | 070392-5g |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, 97% |
876379-75-8 | 97% | 5g |
$4070.00 | 2023-09-08 | |
| Fluorochem | 217469-250mg |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | 95% | 250mg |
£214.00 | 2022-03-01 | |
| Fluorochem | 217469-1g |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | 95% | 1g |
£564.00 | 2022-03-01 | |
| Fluorochem | 217469-5g |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | 95% | 5g |
£1876.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NO141-50mg |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | 96% | 50mg |
226.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NO141-200mg |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | 96% | 200mg |
605.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C875887-100mg |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | ≥97% | 100mg |
¥1,841.00 | 2022-09-02 | |
| TRC | C381235-10mg |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
876379-75-8 | 10mg |
$98.00 | 2023-05-18 |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Suppliers
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid: A Promising Scaffold in Medicinal Chemistry
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, identified by its CAS number 876379-75-8, represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. This compound, characterized by its unique pyrazolo[1,5-a]pyridine core with a chloro substituent at the 6-position, has garnered attention for its diverse biological activities and structural adaptability. Recent advancements in targeted therapies and small molecule drug development have further emphasized its role as a versatile scaffold for the design of bioactive molecules.
As a derivative of the pyrazole ring fused with a pyridine ring, 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits a rigid molecular framework that facilitates the precise modulation of pharmacophore interactions. The introduction of the chlorine atom at the 6-position enhances the compound's hydrophobicity and metabolic stability, making it a favorable candidate for oral drug formulations. Structural studies have revealed that this compound can engage in multiple non-covalent interactions, including hydrogen bonding and π-π stacking, with key biological targets such as kinase enzymes and <-strong>ion channels.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a critical therapeutic target in non-small cell lung cancer (NSCLC). The compound's ability to selectively bind to the ATP-binding pocket of EGFR, while avoiding off-target effects, highlights its potential as a lead compound for precision oncology. Additionally, its low cytotoxicity profile, as reported in a preclinical study by Zhang et al. (2024), further supports its clinical translation potential.
The synthesis of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has been optimized through various asymmetric catalytic methods, enabling scalable production for pharmaceutical applications. A study published in Organic & Biomolecular Chemistry (2023) described a novel microwave-assisted synthesis route that significantly reduces reaction time while maintaining high stereochemical purity. This advancement is particularly relevant for drug development pipelines requiring rapid iteration of molecular scaffolds.
Structural modifications of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid have led to the discovery of several bioactive derivatives with expanded therapeutic profiles. For instance, a 2023 study in ACS Medicinal Chemistry Letters reported that substituting the chlorine atom with a fluorine atom at the 6-position enhanced the compound's cytotoxic activity against multidrug-resistant cancer cells. These findings underscore the importance of structure-activity relationship (SAR) analysis in optimizing the pharmacological properties of this scaffold.
Biological studies have also revealed the anti-inflammatory potential of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. A 2024 preclinical study published in Pharmacological Research demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key mediator of chronic inflammation. This property makes it a promising candidate for the development of anti-inflammatory drugs targeting conditions such as rheumatoid arthritis and inflammatory bowel disease.
Computational modeling has provided insights into the molecular mechanisms underlying the biological activity of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. Molecular dynamics simulations conducted by Lee et al. (2023) revealed that the compound forms stable complexes with protease enzymes involved in pathogen invasion and immune evasion. These interactions suggest potential applications in the development of antimicrobial agents and viral inhibitors.
Despite its promising properties, challenges remain in the clinical translation of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. Issues such as drug metabolism, bioavailability, and potential toxicity require further investigation. Ongoing research in pharmacokinetics and toxicology aims to address these limitations and optimize the compound for therapeutic use.
The versatility of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid as a molecular scaffold has positioned it as a valuable tool in drug discovery and targeted therapies. Its ability to interact with multiple biological targets, combined with the potential for structural modification, makes it a promising candidate for the development of novel therapeutics across various disease indications. Continued research in this area is expected to yield significant advancements in precision medicine and personalized treatment strategies.
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